molecular formula C14H17BFN3O2 B8177041 1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-boronic Acid Pinacol Ester

1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-boronic Acid Pinacol Ester

Cat. No.: B8177041
M. Wt: 289.12 g/mol
InChI Key: YDSRHQTXWPAUDA-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-boronic Acid Pinacol Ester is a boronic ester derivative that features a fluorinated pyridine ring and a pyrazole moiety. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the boronic acid pinacol ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-boronic Acid Pinacol Ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-boronic Acid Pinacol Ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted aromatic compounds, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and materials .

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-boronic Acid Pinacol Ester is primarily related to its ability to participate in Suzuki-Miyaura cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This mechanism is crucial for the synthesis of complex organic molecules with high precision .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-boronic Acid Pinacol Ester is unique due to the combination of the fluorinated pyridine ring and the pyrazole moiety, along with the boronic acid pinacol ester group. This combination provides distinct reactivity and versatility in synthetic applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

5-fluoro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BFN3O2/c1-13(2)14(3,4)21-15(20-13)10-7-18-19(9-10)12-6-5-11(16)8-17-12/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSRHQTXWPAUDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=NC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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